molecular formula C24H23N3OS B2621313 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide CAS No. 922953-73-9

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B2621313
CAS No.: 922953-73-9
M. Wt: 401.53
InChI Key: YMTFXNZNTLQGFR-UHFFFAOYSA-N
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide is a synthetic small molecule belonging to the class of N-alkylated 2-aminobenzothiazole derivatives. This structural class is recognized as a privileged scaffold in medicinal chemistry due to its diverse biological activities. Compounds featuring the benzothiazole core, particularly those with N-acylation or N-alkylation, have emerged as novel leads for regulating the production of prostaglandin E2 (PGE2), a key lipid mediator in inflammatory processes . The specific structural motif of an N-alkylated chain carrying an aromatic moiety is a key feature in potent inhibitors of cytokine-stimulated PGE2 generation in cellular models . Related benzothiazole-based compounds are also being investigated as dual-target agents for pain management. Research has identified potent analogues that simultaneously inhibit two key enzymatic targets: soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . Simultaneous inhibition of sEH and FAAH produces synergistic effects in preclinical models of pain, offering a potential multi-target therapeutic strategy without the motor-suppressing side effects associated with some current analgesics . The presence of both a 4,7-dimethylbenzothiazole and a N-(pyridin-2-ylmethyl) group in this compound suggests potential for interaction with various biological targets. Therefore, this compound holds significant research value for investigating novel pathways in inflammation, for studying multi-target approaches to neuropathic and inflammatory pain, and as a chemical probe for exploring endocannabinoid and epoxy fatty acid signaling pathways. This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS/c1-17-11-12-18(2)23-22(17)26-24(29-23)27(16-20-10-6-7-15-25-20)21(28)14-13-19-8-4-3-5-9-19/h3-12,15H,13-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTFXNZNTLQGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of dimethyl groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the phenyl group: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Formation of the propanamide backbone: This can be done through amidation reactions, where an amine reacts with a carboxylic acid derivative.

    Attachment of the pyridin-2-ylmethyl group: This step might involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide: Lacks the pyridin-2-ylmethyl group.

    N-(benzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide: Lacks the dimethyl groups on the benzo[d]thiazole ring.

    N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-methylpropanamide: Has a methyl group instead of the pyridin-2-ylmethyl group.

Uniqueness

The presence of both dimethyl groups on the benzo[d]thiazole ring and the pyridin-2-ylmethyl group on the propanamide backbone makes N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide unique. These structural features could confer distinct chemical properties and biological activities, making it a valuable compound for research and development.

Biological Activity

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, synthesizing existing research findings and detailing its mechanisms of action.

The molecular formula of this compound is C24H23N3O3SC_{24}H_{23}N_{3}O_{3}S with a molecular weight of 433.53 g/mol. The compound features a complex structure that includes a benzothiazole moiety, which is known for its biological significance.

The mechanism of action of this compound involves interaction with various molecular targets within cells. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Interaction : The compound may bind to receptors influencing signaling pathways related to cell survival and apoptosis.
  • Cytotoxic Effects : Studies indicate that it can induce apoptosis in cancer cells by activating caspases and altering cell cycle progression.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of benzothiazole derivatives, including this compound. For instance:

  • Cell Proliferation Inhibition : The compound has been shown to inhibit the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (human non-small cell lung cancer) using the MTT assay .
Cell LineIC50 (µM)Effect
A4311.0Significant inhibition of growth
A5491.5Induction of apoptosis

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7). This was assessed using enzyme-linked immunosorbent assay (ELISA), indicating its potential in treating inflammatory diseases .

Case Studies

  • Study on Dual Action : A study focused on benzothiazole derivatives revealed that compounds similar to this compound not only inhibited cancer cell proliferation but also reduced inflammation markers. The active compound demonstrated a dual mechanism by affecting both cancerous growth and inflammatory pathways .
  • Mechanistic Insights : Another investigation highlighted the inhibition of AKT and ERK signaling pathways by this class of compounds, which is crucial for cancer cell survival and proliferation .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and metabolism characteristics. Studies indicate that the compound is metabolized primarily in the liver and excreted through the kidneys, which is essential for determining dosing regimens in therapeutic applications.

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